molecular formula C8H9N3O3 B12921434 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 106780-45-4

6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12921434
CAS No.: 106780-45-4
M. Wt: 195.18 g/mol
InChI Key: GQXLLLGJCCEOKF-UHFFFAOYSA-N
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Description

6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. This reaction proceeds under neutral or acidic conditions to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . Further cyclocondensation reactions can be employed to obtain the desired furo[3,2-d]pyrimidine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in its role as an antitumor agent, the compound may inhibit key enzymes involved in cell proliferation pathways. Additionally, its analgesic effects are attributed to its ability to modulate pain receptors and neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities and material properties .

Properties

CAS No.

106780-45-4

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

6-(ethylamino)-1H-furo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N3O3/c1-2-9-5-3-4-6(14-5)7(12)11-8(13)10-4/h3,9H,2H2,1H3,(H2,10,11,12,13)

InChI Key

GQXLLLGJCCEOKF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(O1)C(=O)NC(=O)N2

Origin of Product

United States

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